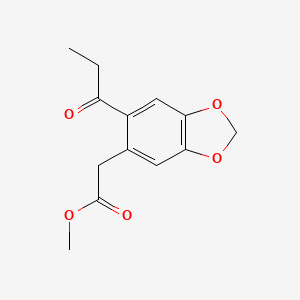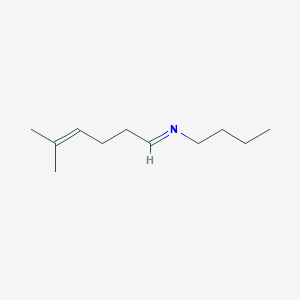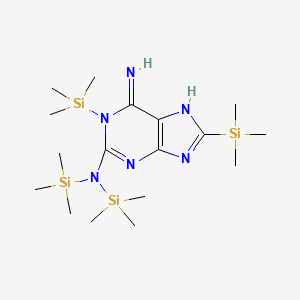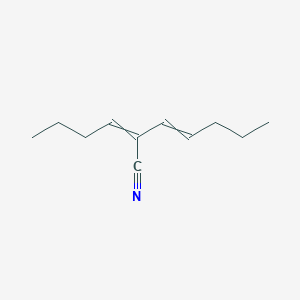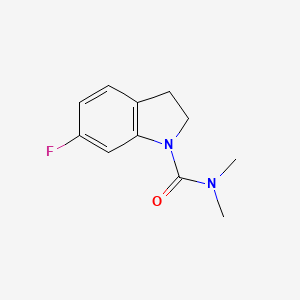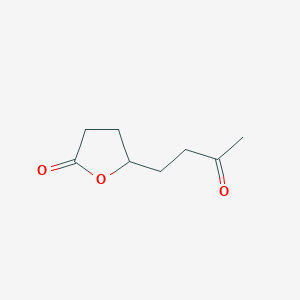![molecular formula C10H15NOSi B14398307 2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine CAS No. 87221-66-7](/img/structure/B14398307.png)
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and an ethenyl group. This compound is notable for its unique structure, which combines the properties of pyridine, a basic heterocyclic aromatic organic compound, with the trimethylsilyl group, known for its chemical inertness and large molecular volume.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 2-vinylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyridine ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylpyridine: Lacks the trimethylsilyl group, making it more reactive.
2-{1-[(Trimethylsilyl)oxy]ethyl}pyridine: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine is unique due to the presence of both the trimethylsilyl and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
87221-66-7 |
|---|---|
Fórmula molecular |
C10H15NOSi |
Peso molecular |
193.32 g/mol |
Nombre IUPAC |
trimethyl(1-pyridin-2-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-7-5-6-8-11-10/h5-8H,1H2,2-4H3 |
Clave InChI |
DUZISRJGZUUGJA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


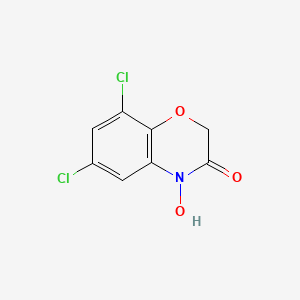
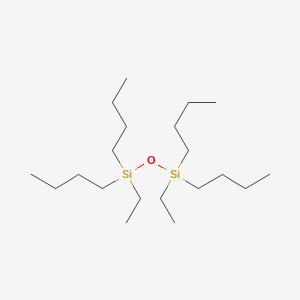
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
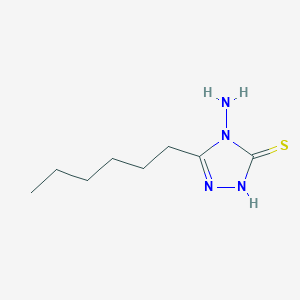
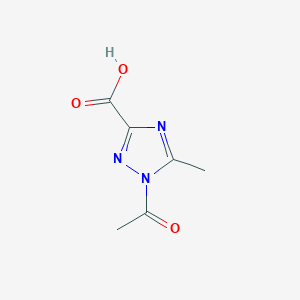
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
